molecular formula C9H17NOS B13014084 N-(2,2-Dimethylthietan-3-yl)butyramide

N-(2,2-Dimethylthietan-3-yl)butyramide

Cat. No.: B13014084
M. Wt: 187.30 g/mol
InChI Key: DLWYYQIJLZLOLR-UHFFFAOYSA-N
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Description

N-(2,2-dimethylthietan-3-yl)butyramide is a fascinating, yet underexplored, chemical entity that sits at the intersection of heterocyclic and amide chemistry. Its structure is characterized by a butyramide (B146194) group attached to the 3-position of a 2,2-dimethylthietane (B1221352) ring. The study of such hybrid molecules is a significant area of modern organic chemistry, as the combination of different functional groups can lead to novel chemical properties and reactivity.

Thietanes are four-membered heterocyclic compounds containing a sulfur atom. beilstein-journals.org They are known for their ring strain, which influences their reactivity and conformation. The thietane (B1214591) ring is a recurring motif in some biologically active compounds and serves as a versatile intermediate in organic synthesis. beilstein-journals.org The synthesis of the thietane ring can be approached through various methods, including the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source or the ring expansion of thiiranes. beilstein-journals.org

The 2,2-dimethyl substitution on the thietane ring in this compound is expected to have a notable impact on the ring's conformation and steric environment. The gem-dimethyl group can influence the puckering of the four-membered ring and sterically hinder reactions at adjacent positions.

The butyramide functional group is a common amide derived from butyric acid. Amides are generally characterized by a planar geometry due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance stabilization makes the amide bond relatively robust.

The butyryl group (a four-carbon alkyl chain) provides a degree of lipophilicity and conformational flexibility to the molecule. The synthesis of amides is a cornerstone of organic chemistry, with numerous established methods for their formation. These typically involve the reaction of an amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an ester, often in the presence of a coupling agent.

The conjugation of a thietane ring with a butyramide side chain in this compound presents several points of interest for academic research. The interplay between the strained, sulfur-containing heterocycle and the flexible, hydrogen-bond-donating-and-accepting amide group could lead to unique physicochemical properties and reactivity patterns.

From a synthetic standpoint, the preparation of this molecule would likely involve the synthesis of a 3-aminothietane precursor, followed by acylation. The development of efficient synthetic routes to such substituted thietanes is an ongoing area of interest in heterocyclic chemistry. researchgate.net

Furthermore, the conformational analysis of this compound would be a valuable academic exercise, exploring how the steric demands of the gem-dimethyl group and the electronic properties of the amide influence the geometry of the thietane ring.

While experimental data on this compound is scarce, its chemical structure can be systematically analyzed. The following table outlines some of its key predicted chemical identifiers and properties.

PropertyValue
IUPAC Name N-(2,2-dimethylthietan-3-yl)butanamide
Molecular Formula C9H17NOS
Molecular Weight 187.30 g/mol
Canonical SMILES CCCC(=O)NC1CSC(C)(C)C1
CAS Number Not available

The synthesis of this compound, while not explicitly described in the literature, can be logically proposed based on established synthetic methodologies for amides. The key precursor would be 2,2-dimethylthietan-3-amine (B7970155). This amine could then be acylated using a butyrylating agent.

A plausible synthetic approach is outlined below:

Step 1: Synthesis of 2,2-dimethylthietan-3-amine

The synthesis of the precursor amine is the most challenging step. General methods for the synthesis of 3-aminothietanes often involve multi-step sequences starting from commercially available materials. researchgate.net

Step 2: Acylation of 2,2-dimethylthietan-3-amine

Once the amine is obtained, it can be reacted with a butyrylating agent to form the final amide product. Common methods for this transformation include:

Reaction with Butyryl Chloride: The amine can be treated with butyryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Amide Coupling with Butyric Acid: The amine can be coupled directly with butyric acid using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The following table summarizes these potential acylation reactions.

ReagentsReaction TypeByproducts
2,2-dimethylthietan-3-amine, Butyryl chloride, TriethylamineAcylation with acyl halideTriethylammonium chloride
2,2-dimethylthietan-3-amine, Butyric acid, DCCAmide couplingDicyclohexylurea (DCU)
2,2-dimethylthietan-3-amine, Butyric acid, EDCAmide couplingWater-soluble urea

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)butanamide

InChI

InChI=1S/C9H17NOS/c1-4-5-8(11)10-7-6-12-9(7,2)3/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

DLWYYQIJLZLOLR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CSC1(C)C

Origin of Product

United States

Synthetic Methodologies for N 2,2 Dimethylthietan 3 Yl Butyramide

Strategic Disconnections and Retrosynthetic Analysis

The synthesis of N-(2,2-Dimethylthietan-3-yl)butyramide is logically approached through a retrosynthetic analysis, which deconstructs the molecule into simpler, more accessible precursors. The most evident disconnection is the amide bond, a robust and well-understood functional group. This primary disconnection yields two key synthons: the 2,2-dimethylthietan-3-yl amine precursor and a butyrylating agent, such as butyryl chloride or butyric acid.

Further deconstruction of the 2,2-dimethylthietan-3-yl amine intermediate focuses on the formation of the thietane (B1214591) ring itself. This can be envisioned through several strategic bond cleavages:

C-S Bond Disconnections: Cleaving both carbon-sulfur bonds suggests a reaction between a sulfur nucleophile (e.g., sodium sulfide) and a 1,3-dielectrophile, such as a 2,2-dimethyl-1,3-dihalopropane derivative bearing a protected amino group at the C3 position.

Intramolecular C-S Bond Disconnection: A single C-S bond cleavage points to an intramolecular cyclization of a γ-mercaptoalkyl halide or sulfonate. This would involve a precursor like 3-halo-2,2-dimethyl-1-propanethiol that also contains the requisite amino functionality.

[2+2] Cycloaddition Disconnection: The thietane ring can be viewed as the product of a [2+2] cycloaddition between a thiocarbonyl compound and an alkene. For the target structure, this translates to the reaction of thioacetone (B1215245) with an appropriately substituted vinylamine (B613835) derivative.

Ring Expansion/Contraction Disconnection: The four-membered ring can be accessed by expanding a three-membered thiirane (B1199164) ring or, less commonly, by contracting a larger five- or six-membered sulfur-containing heterocycle. nih.govbeilstein-journals.org

These disconnections form the basis for the forward-synthetic strategies discussed in the subsequent sections.

Synthesis of the 2,2-Dimethylthietan-3-yl Amine Precursor

Cyclic Thioetherification Routes for Thietane Ring Formation

Cyclic thioetherification represents the most traditional and widely applied method for constructing thietane rings. beilstein-journals.org This approach involves the formation of two C-S bonds through the reaction of a sulfur nucleophile with an appropriate carbon backbone.

The intermolecular double substitution of 1,3-dihaloalkanes or their sulfonate ester equivalents (e.g., mesylates, tosylates) with a sulfide (B99878) source like sodium sulfide (Na₂S) is a foundational method for thietane synthesis. nih.govbeilstein-journals.org To generate the specific 2,2-dimethylthietan-3-yl amine precursor, a starting material such as 1,3-dihalo-2,2-dimethylpropan-3-amine (with the amine group protected) would be required. The reaction proceeds via a two-step sequence: an initial nucleophilic substitution to form a 3-halothiolate intermediate, followed by a rapid intramolecular cyclization to yield the thietane ring.

However, this method is generally more suitable for producing 3-monosubstituted or 3,3-disubstituted thietanes. The synthesis of more substituted thietanes can be hampered by competing elimination reactions, particularly in sterically hindered cases. nih.govbeilstein-journals.org

A related and often more efficient method is the intramolecular cyclization of a γ-mercaptoalkyl halide or a 3-haloalkanol derivative. nih.gov In this strategy, a linear precursor containing both a sulfur nucleophile (thiol or thiolate) and a leaving group at a 1,3-positional relationship is synthesized. Treatment with a base promotes the formation of the thiolate, which then undergoes intramolecular Sₙ2 displacement of the leaving group to forge the thietane ring. A classic example is the cyclization of 3-mercaptopropan-1-ol derivatives under specific conditions to yield thietanes. nih.gov

Table 1: Comparison of Cyclic Thioetherification Strategies
StrategyTypical PrecursorKey ReagentAdvantagesLimitations
Double Displacement1,3-Dihaloalkane or 1,3-Diol DisulfonateSodium Sulfide (Na₂S)Direct, uses simple starting materials. nih.govCan be prone to polymerization and elimination side reactions. beilstein-journals.org
Intramolecular Substitutionγ-Mercaptoalkyl Halide or SulfonateBase (e.g., NaH, K₂CO₃)Generally higher yielding and cleaner due to the intramolecular nature. nih.govRequires multi-step synthesis of the precursor.

Photochemical Cycloaddition Approaches for Thietane Scaffolds

Photochemical [2+2] cycloadditions offer a powerful and direct route to thietane rings. The most relevant of these is the thia-Paternò–Büchi reaction, which involves the photo-assisted cycloaddition of a thiocarbonyl compound (a thione) to an alkene. nih.govresearchgate.net The reaction is typically initiated by the photoexcitation of the thione to its triplet excited state, which then adds to the alkene in a non-concerted, stepwise manner through a 1,4-biradical intermediate. lookchem.com

For the synthesis of the 2,2-dimethylthietan-3-yl amine core, this would theoretically involve the reaction of thioacetone (propan-2-thione) with a protected form of vinylamine. The regioselectivity of the addition is governed by the formation of the more stable of the two possible biradical intermediates. lookchem.com While powerful, this method's utility can be limited by the instability of many aliphatic thioketones and the potential for competing photoreactions. researchgate.net

Ring Expansion of Thiiranes and Ring Contraction Methods for Thietanes

Ring expansion of readily available three-membered thiiranes provides an alternative and effective pathway to four-membered thietanes. rsc.orgresearchgate.net Several methods have been developed for this transformation:

Reaction with Sulfur Ylides: Thiiranes can react with sulfur ylides, such as dimethyloxosulfonium methylide, in a process that involves nucleophilic ring-opening of the thiirane by the ylide. This is followed by an intramolecular displacement that results in the expansion of the three-membered ring to a four-membered one, expelling dimethyl sulfoxide (B87167). rsc.org

Rearrangement of (Haloalkyl)thiiranes: The treatment of 2-(1-haloalkyl)thiiranes with nucleophiles can induce a thiirane-thietane rearrangement, proceeding through a 1-thiabicyclo[1.1.0]butane intermediate. nih.govbeilstein-journals.org

Carbenoid-Induced Expansion: Electrophilic carbenoids, generated from precursors like sulfonium (B1226848) acylmethylides, can induce the ring expansion of thiiranes to yield functionalized thietanes. acs.org

Conversely, ring contraction of larger sulfur-containing heterocycles, such as five- or six-membered rings, to form thietanes is a much less common synthetic strategy but remains a theoretical possibility. nih.govbeilstein-journals.org

Table 2: Alternative Synthetic Routes to the Thietane Ring
MethodologyCore ReactionTypical Starting MaterialsKey Features
Photochemical [2+2] CycloadditionThia-Paternò–Büchi ReactionThioketone + AlkeneDirect formation of the four-membered ring; proceeds via a biradical intermediate. nih.govlookchem.com
Ring Expansion of ThiiranesNucleophilic or Electrophilic Addition/RearrangementSubstituted Thiirane + Ylide or CarbenoidAn effective method for converting three-membered rings to four-membered rings. rsc.orgacs.org
Ring ContractionRearrangement/ExtrusionFive- or six-membered sulfur heterocyclesRarely used for the preparation of simple thietanes. beilstein-journals.org

Once the 2,2-dimethylthietan-3-yl amine precursor is successfully synthesized by one of the aforementioned routes, the final step involves a standard acylation reaction. The amine is typically treated with butyryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) or coupled directly with butyric acid using a peptide coupling agent to yield the final target compound, this compound. mdpi.com

Stereoselective Construction of Substituted Thietane Derivatives

The cornerstone of the synthesis is the formation of the 2,2-dimethylthietane (B1221352) ring system. A plausible and convergent approach begins with the synthesis of a suitable precursor, such as 2,2-dimethylthietan-3-one (B14525466). While direct synthesis of this specific ketone is not extensively documented, analogous syntheses of substituted thietanones provide a strategic blueprint. For instance, the synthesis of 2,4-dimethyltetrahydrothiophen-3-one involves the cyclization of 2,5-dimethyl-3-thia-adipic acid, which is prepared from methacrylic acid and 2-chloropropionic acid via a 3-mercaptoisobutyric acid intermediate. google.com A similar strategy could be adapted, starting from isobutyraldehyde (B47883) and a suitable sulfur-containing three-carbon component.

Alternatively, a more direct route to the thietane ring involves the cycloaddition of a sulfur source with a suitably substituted three-carbon electrophile. The synthesis of the analogous 2,2-dimethyl-3-oxetanone has been reported, proceeding from 2-oxo-3-benzyloxy-butyrate through a multi-step sequence involving ketal protection, ester reduction, deprotection, Grignard reaction, and ring closure. google.com This highlights the feasibility of constructing gem-disubstituted four-membered rings.

A more direct approach to the thietane core involves the reaction of 1,3-dihalides with a sulfide source. The synthesis of 3,3-dimethylthietane (B15485380) has been reported, providing a foundational method for the construction of this ring system. chemsynthesis.com

For the stereoselective synthesis of the desired 2,2-dimethylthietan-3-ol, a key precursor to the amine, one could envision the stereoselective reduction of the corresponding ketone. The principles of stereoselective synthesis, such as those demonstrated in the synthesis of complex molecules with multiple stereocenters, can be applied here to control the relative stereochemistry. youtube.comelsevierpure.com For example, the reduction of a prochiral ketone can be influenced by the choice of reducing agent and reaction conditions to favor one diastereomer over the other.

Functional Group Interconversion to the Amine Moiety on the Thietane Ring

With the 2,2-dimethylthietan-3-ol in hand, the next critical step is the conversion of the hydroxyl group to an amine. This transformation is a well-established area of organic synthesis, with several methods available. fishersci.co.uk

A common strategy involves a two-step sequence via an azide (B81097) intermediate. The alcohol can be converted to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide. The resulting alkyl azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LAH) or by catalytic hydrogenation. This method is generally reliable and proceeds with inversion of configuration at the stereocenter. wikipedia.org

Another powerful method for this conversion is the Mitsunobu reaction. This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including an amine, with inversion of stereochemistry. fishersci.co.uk Typically, the alcohol is treated with a nitrogen nucleophile, such as phthalimide (B116566) or an azide source, in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Subsequent hydrolysis or reduction of the intermediate yields the desired amine.

For secondary alcohols, "hydrogen-borrowing" or "hydrogen-autotransfer" cascades catalyzed by transition metals (e.g., ruthenium or iridium) offer a direct and atom-economical route to amines. researchgate.netorgsyn.org These reactions proceed via the in-situ oxidation of the alcohol to a ketone, which then undergoes reductive amination with an amine source (like ammonia) using the hydrogen that was "borrowed" in the initial oxidation step. Depending on the catalyst and the stereochemistry of the starting alcohol and the amine dehydrogenase enzyme used, this method can lead to the amine with either retention or inversion of configuration. researchgate.net

Synthesis of the Butyric Acid Derivative Precursor

The most common and straightforward method for activating butyric acid for amidation is its conversion to butyryl chloride. researchgate.net This is typically achieved by treating butyric acid with a chlorinating agent. Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being the most frequently used in laboratory settings. fishersci.co.ukprepchem.comgoogle.com The reaction with thionyl chloride is often convenient as the byproducts (SO₂ and HCl) are gaseous. prepchem.com Similarly, oxalyl chloride decomposes to gaseous byproducts (CO, CO₂, and HCl). google.com Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also viable reagents. prepchem.com A greener alternative involves the use of bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent. khanacademy.org

The general procedure involves heating the butyric acid with the chlorinating agent, followed by distillation to purify the resulting butyryl chloride. prepchem.com

Table 1: Reagents for the Preparation of Butyryl Chloride

ReagentTypical ConditionsReference
Thionyl Chloride (SOCl₂)Neat or in a solvent, often heated prepchem.com
Oxalyl Chloride ((COCl)₂)Neat or in a solvent google.com
Phosphorus Trichloride (PCl₃)Neat or in a solvent prepchem.com
Phosphorus Pentachloride (PCl₅)Neat or in a solvent prepchem.com
Bis(trichloromethyl) carbonateIn an organic solvent with a catalyst khanacademy.org

Beyond the acyl chloride, butyric acid can be activated for amidation in situ using a variety of coupling reagents. This approach avoids the need to isolate the often-reactive acyl chloride. These methods are particularly prevalent in peptide synthesis but are broadly applicable to general amide bond formation. fishersci.co.uk

The activation can be achieved by forming a mixed anhydride (B1165640). For example, reaction with isobutyl chloroformate in the presence of a base like N-methylmorpholine generates a mixed carbonic anhydride that readily reacts with amines.

Another strategy involves the formation of active esters. Reagents like N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) can be coupled with butyric acid using a carbodiimide, and the resulting active ester can then be isolated and reacted with the amine.

Amide Bond Formation Strategies for this compound

The final step in the synthesis is the formation of the amide bond between the 2,2-dimethylthietan-3-amine (B7970155) and the activated butyric acid derivative. When using butyryl chloride, the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.ukreddit.com This is a classic Schotten-Baumann reaction. For sterically hindered amines, such as the target thietane derivative, careful selection of the base and reaction conditions is crucial to achieve good yields. nih.gov Non-nucleophilic bases like triethylamine (B128534) or diisopropylethylamine (DIPEA) are commonly employed.

Alternatively, a wide array of modern coupling reagents can facilitate the direct reaction between butyric acid and the amine. These reagents are designed to generate a highly reactive acyl intermediate in situ, which is then attacked by the amine. Given the potential steric hindrance around the nitrogen atom of the thietane amine, robust coupling agents are likely required. nih.govnih.gov

Common classes of coupling reagents include:

Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. fishersci.co.uk

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are powerful coupling agents known for their high reactivity. nih.gov

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective, particularly for challenging couplings. nih.gov

Protocols for sterically hindered substrates often involve the in situ formation of acyl fluorides, which have been shown to be effective in difficult coupling reactions. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample(s)Typical Additive(s)Reference
CarbodiimidesEDC, DCCHOBt, HOAt fishersci.co.uk
Phosphonium SaltsBOP, PyBOPDIPEA nih.gov
Uronium/Aminium SaltsHBTU, HATUDIPEA nih.gov

The choice of solvent, temperature, and stoichiometry are critical parameters that need to be optimized for the specific coupling of 2,2-dimethylthietan-3-amine with a butyric acid derivative to achieve a high yield of this compound.

Modern Amidation Techniques for Challenging Substrates

The formation of an amide bond, particularly with a sterically hindered amine like 2,2-dimethylthietan-3-amine, often requires more than the simple condensation of a carboxylic acid and an amine. Modern synthetic chemistry offers a variety of powerful amidation techniques to facilitate this transformation.

Acyl Chlorides: A traditional and effective method involves the use of a more reactive carboxylic acid derivative, such as butyryl chloride. The reaction with 2,2-dimethylthietan-3-amine would likely proceed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. For particularly challenging cases, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. researchgate.net

Coupling Reagents: A major advancement in amide synthesis is the development of coupling reagents that activate the carboxylic acid in situ. These reagents are widely used in peptide synthesis and are well-suited for constructing amides from challenging substrates. nih.govpeptide.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. nih.govpeptide.com To minimize side reactions and improve yields, they are often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). nih.govpeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly effective but generate hexamethylphosphoramide (B148902) (HMPA), a known carcinogen.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are among the most efficient and widely used coupling reagents. peptide.com HATU, in particular, is known for its high reactivity and low rates of racemization. peptide.com

A proposed reaction scheme for the synthesis of this compound using a modern coupling reagent is shown below:

Flow Chemistry: Recent advancements have explored the use of flow chemistry for amide bond formation, which can offer advantages in terms of safety, scalability, and reaction control. The use of reagents like 2,2'-dipyridyldithiocarbonate (DPDTC) in a flow system allows for the formation of amides from carboxylic acids and amines without traditional coupling reagents. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound with high yield and purity necessitates careful optimization of several reaction parameters, especially given the sterically encumbered nature of the amine.

Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly employed for amidation reactions. nih.gov DMF is often a good choice due to its ability to dissolve a wide range of reactants and its high boiling point, which allows for heating if necessary.

Base: An organic, non-nucleophilic base is essential to neutralize any acidic byproducts and to facilitate the deprotonation of the amine. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are standard choices. The amount of base used is typically in slight excess relative to the carboxylic acid.

Temperature: Amidation reactions are often carried out at room temperature. However, for challenging substrates like 2,2-dimethylthietan-3-amine, gentle heating may be required to drive the reaction to completion. Reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Reagent Stoichiometry: The stoichiometry of the coupling reagent, carboxylic acid, and amine is a key factor. Typically, a slight excess of the carboxylic acid and coupling reagent relative to the amine is used to ensure complete conversion of the limiting amine.

A data table summarizing potential optimization parameters is provided below.

ParameterCondition 1Condition 2Condition 3
Coupling Reagent HATUEDC/HOBtButyryl Chloride/DMAP
Solvent DMFDCMTHF
Base DIPEATriethylaminePyridine
Temperature Room Temperature40 °C0 °C to Room Temp.
Amine:Acid:Reagent Ratio 1 : 1.1 : 1.11 : 1.2 : 1.21 : 1.05 : cat.

Novel Synthetic Pathways for this compound

Beyond the direct acylation of 2,2-dimethylthietan-3-amine, novel synthetic strategies could be envisioned for the preparation of this compound.

Reductive Amination: One potential alternative pathway involves the reductive amination of a hypothetical 2,2-dimethylthietan-3-one with butyramide (B146194). This approach, however, would first require the successful synthesis of the thietanone precursor. Reductive amination is a powerful tool for forming C-N bonds and can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases and proteases have been shown to catalyze amidation reactions, often under mild conditions. thieme-connect.de An engineered enzyme could potentially be used to directly couple 2,2-dimethylthietan-3-amine with butyric acid or an ester derivative.

Synthesis from Alternative Precursors: A fundamentally different approach would involve constructing the thietane ring with the N-butyryl functionality already in place. For instance, a suitably functionalized acyclic precursor containing the butyramide moiety could undergo an intramolecular cyclization to form the 2,2-dimethylthietane ring.

Mechanistic Organic Chemistry and Reactivity of N 2,2 Dimethylthietan 3 Yl Butyramide

Reactivity of the Thietane (B1214591) Ring System within the Compound

The strained nature of the thietane ring makes it susceptible to ring-opening reactions initiated by various reagents. Nucleophilic attack is a common pathway for the cleavage of the thietane ring. Strong nucleophiles, such as organolithium reagents, can attack one of the carbon atoms adjacent to the sulfur, leading to the opening of the ring. The regioselectivity of this attack is influenced by steric hindrance; in the case of N-(2,2-Dimethylthietan-3-yl)butyramide, nucleophilic attack is more likely to occur at the less substituted C4 position.

Electrophilic activation of the sulfur atom can also facilitate ring-opening. For instance, in the presence of an electrophile such as an aryne, the thietane sulfur can act as a nucleophile, initiating a cascade that results in the cleavage of a C-S bond and the formation of a new thioether.

Initiator General Pathway Expected Product Type
Strong Nucleophile (e.g., BuLi)Nucleophilic attack at a ring carbonThiolate
Electrophile (e.g., Aryne)Electrophilic attack on sulfur followed by nucleophilic ring openingThioether

This table provides a generalized overview of potential ring-opening reactions based on the known reactivity of thietane systems.

Functionalization of the thietane ring without ring-opening is also a possible reaction pathway. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and react with electrophiles. For example, alkylation of the sulfur atom can lead to the formation of a sulfonium (B1226848) salt.

Conversely, the carbon atoms of the thietane ring can be subject to nucleophilic attack, particularly after activation of the ring. While strong nucleophiles often lead to ring-opening, weaker nucleophiles under controlled conditions might lead to substitution reactions, although this is less common for simple thietanes.

The sulfur atom in the thietane ring can exist in different oxidation states. Oxidation of the sulfide (B99878) can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. These oxidation reactions can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The oxidation state of the sulfur atom significantly influences the electronic properties and reactivity of the molecule. For instance, the oxidation of di-tert-butyl disulfide, a compound with some structural similarities, occurs at a potential of +1.3 V (vs. SCE) in acetonitrile (B52724), suggesting that the sulfur in the thietane ring would also be susceptible to electrochemical oxidation. rsc.orgrsc.org

Reduction of the corresponding sulfoxide or sulfone back to the sulfide is also possible, typically using reducing agents such as lithium aluminum hydride.

Process Reagent Example Product Oxidation State of Sulfur
OxidationHydrogen PeroxideThietane-1-oxide+0
OxidationPeroxy AcidThietane-1,1-dioxide+2
ReductionLithium Aluminum HydrideThietane-2

This table illustrates the potential oxidation and reduction transformations of the thietane sulfur atom.

The thietane ring is not planar and exists in a puckered conformation. The degree of puckering and the barrier to ring inversion can influence the reactivity of the molecule by affecting the accessibility of the atoms for attack. For the parent thietane, the ring-puckering barrier has been determined to be relatively low. In the case of 2,2-disubstituted thietanes, the substituents can influence the preferred conformation and the dynamics of ring inversion. The gem-dimethyl group at the C2 position in this compound is expected to have a significant impact on the ring's conformational preferences, potentially leading to a more puckered and rigid structure compared to unsubstituted thietane. This conformation can, in turn, affect the stereochemical outcome of reactions at the thietane ring.

Stability and Transformations of the Butyramide (B146194) Linkage

The butyramide group is a relatively stable functional group, but it can undergo transformations under specific conditions, most notably hydrolysis.

The hydrolysis of the amide bond in this compound to yield 2,2-dimethylthietan-3-amine (B7970155) and butyric acid is a key transformation. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid and the protonated amine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion is generally unfavorable, but under forcing conditions (e.g., high temperature), the reaction can be driven to completion by the deprotonation of the resulting carboxylic acid.

The rate of hydrolysis is influenced by steric hindrance around the carbonyl group. The bulky 2,2-dimethylthietan-3-yl group is expected to provide some steric hindrance, which may slow down the rate of hydrolysis compared to less substituted amides.

Condition Catalyst General Mechanism Relative Rate
AcidicH+Protonation of carbonyl, nucleophilic attack by waterModerate to Slow
BasicOH-Nucleophilic attack by hydroxideSlow (requires forcing conditions)
NeutralWaterVery slowExtremely Slow

This table summarizes the general conditions and expected relative rates for the hydrolysis of the butyramide linkage in this compound, based on the principles of amide hydrolysis.

Reactions at the Amide Nitrogen and Carbonyl Carbon

The amide group in this compound possesses two key reactive sites: the nucleophilic nitrogen atom and the electrophilic carbonyl carbon.

Reactions at the Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, which significantly reduces its basicity and nucleophilicity compared to an amine. However, under strongly basic conditions, deprotonation can occur to form an amidate anion. This anion is a more potent nucleophile and can undergo reactions such as N-alkylation. The steric bulk imposed by the adjacent 2,2-dimethylthietane (B1221352) ring would likely hinder the approach of electrophiles to the nitrogen atom.

Reactions at the Carbonyl Carbon: The carbonyl carbon is electrophilic and is the primary site for nucleophilic attack. Key reactions include:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield 2,2-dimethylthietan-3-amine and butyric acid. The mechanism typically involves the initial protonation of the carbonyl oxygen (acid-catalyzed) or direct nucleophilic attack by a hydroxide ion (base-catalyzed), followed by the formation of a tetrahedral intermediate. The stability of this intermediate and the subsequent elimination of the amine are crucial steps.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding secondary amine, N-(2,2-dimethylthietan-3-yl)butanamine. This reaction proceeds via the formation of an aluminate complex followed by the elimination of the oxygen atom.

Reaction with Organometallic Reagents: Reagents such as Grignard or organolithium compounds can add to the carbonyl carbon. However, the initial adduct is often unstable and may lead to a variety of products depending on the reaction conditions and the nature of the organometallic reagent.

The reactivity of the carbonyl group is modulated by the electronic properties of the thietane substituent. The sulfur atom in the thietane ring can potentially influence the electronic density at the carbonyl carbon through space.

Influence of 2,2-Dimethyl Substitution on Overall Reactivity and Stereochemistry

The gem-dimethyl group at the C2 position of the thietane ring has a profound impact on the molecule's reactivity and stereochemistry.

Steric Hindrance: The two methyl groups create significant steric congestion around the thietane ring and the adjacent C3-N bond. This steric shield can:

Hinder the approach of nucleophiles or electrophiles to the thietane ring itself, potentially slowing down reactions involving ring-opening or substitution at the ring carbons.

Influence the rotational barrier around the C3-N bond, potentially leading to preferred conformations that affect the accessibility of the amide group.

Direct the stereochemical outcome of reactions at the C3 chiral center. For instance, in reactions that might generate a new stereocenter, the dimethyl group would favor the approach of a reagent from the less hindered face.

Ring Strain and Stability: Thietane rings possess significant ring strain due to their four-membered structure. The gem-dimethyl substitution can exacerbate this strain (the Thorpe-Ingold effect), which might increase the rate of ring-opening reactions compared to an unsubstituted thietane. However, these groups also provide steric protection to the ring, which could counteract the effect of increased strain.

Stereochemical Implications: The C3 carbon of the thietane ring is a stereocenter. Any reaction that proceeds via a mechanism that involves this center, such as a nucleophilic substitution on the ring or a rearrangement, will have stereochemical consequences. The 2,2-dimethyl group, being achiral, does not induce initial chirality, but its steric presence is critical in controlling the diastereoselectivity of reactions in a chiral environment or with chiral reagents. For example, in a hypothetical ring-opening reaction initiated by a nucleophile, the stereochemistry of the resulting product would be heavily influenced by the steric bias imposed by the dimethyl groups.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

To understand the precise pathways of reactions involving this compound, a combination of kinetic and spectroscopic studies would be essential.

Spectroscopic Investigations:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are invaluable for tracking the progress of a reaction. The appearance of new signals and the disappearance of starting material signals can identify intermediates and final products. For example, in a hydrolysis reaction, the emergence of signals corresponding to the free amine and carboxylic acid would be observed. 2D NMR techniques like COSY and HSQC can help in assigning complex spectra and confirming the structure of products.

Infrared (IR) Spectroscopy: The C=O stretch of the amide (typically around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹) are strong, characteristic peaks. Monitoring the disappearance of the amide C=O peak and the appearance of a carboxylic acid C=O peak (around 1710 cm⁻¹) would be a clear indicator of hydrolysis.

Mass Spectrometry (MS): MS can be used to identify the molecular weight of intermediates and products, providing crucial information for proposing reaction mechanisms. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the species involved.

Kinetic Studies:

Reaction Rates: By systematically varying the concentrations of reactants, catalysts, and temperature, the rate law for a reaction can be determined. This provides insight into the molecularity of the rate-determining step. For example, a rate law that is first order in both the amide and the nucleophile would suggest a bimolecular mechanism.

Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) via the Arrhenius and Eyring equations. These parameters can help to distinguish between proposed mechanisms. A highly negative entropy of activation, for instance, is often indicative of an associative or highly ordered transition state.

A hypothetical kinetic study on the acid-catalyzed hydrolysis of this compound could yield the data presented in the table below.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound

Experiment[Amide] (M)[H⁺] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.1 x 10⁻⁵

The data in this hypothetical table suggests that the reaction is first order with respect to the amide and first order with respect to the acid catalyst, consistent with a typical A-AC2 mechanism for amide hydrolysis.

Table 2: Characteristic Spectroscopic Data for this compound and its Hydrolysis Products

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
This compound~6.5 (br s, 1H, NH), ~4.5 (m, 1H, CH-N), ~3.0 (m, 2H, CH₂S), ~1.5 (s, 6H, 2xCH₃)~172 (C=O), ~60 (C(CH₃)₂), ~55 (CH-N), ~35 (CH₂S)3300 (N-H), 1650 (C=O)
2,2-Dimethylthietan-3-amine~3.8 (m, 1H, CH-N), ~2.9 (m, 2H, CH₂S), ~1.8 (br s, 2H, NH₂), ~1.4 (s, 6H, 2xCH₃)~62 (C(CH₃)₂), ~58 (CH-N), ~37 (CH₂S)3350, 3280 (N-H)
Butyric Acid~11.5 (br s, 1H, COOH), ~2.4 (t, 2H, CH₂COO), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)~178 (C=O), ~36 (CH₂COO), ~18 (CH₂), ~13 (CH₃)3300-2500 (O-H), 1710 (C=O)

This illustrative spectroscopic data highlights how different techniques can be used to distinguish between the starting material and the products of a reaction, thereby aiding in the elucidation of the reaction mechanism.

Computational Chemistry and Theoretical Investigations of N 2,2 Dimethylthietan 3 Yl Butyramide

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing detailed information about the molecule's electronic structure and geometry.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For N-(2,2-dimethylthietan-3-yl)butyramide, this process would be initiated with an approximate structure, likely built using standard bond lengths and angles. Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would then be employed to iteratively adjust the atomic coordinates until the forces on all atoms are close to zero. wikipedia.org

The optimized geometry provides key structural parameters. For the thietane (B1214591) ring, this would include the degree of puckering and the bond lengths and angles, which are influenced by the steric bulk of the gem-dimethyl groups and the electronic effects of the sulfur atom and the amide substituent. The orientation of the butyramide (B146194) group relative to the thietane ring would also be determined.

Once the optimized geometry is obtained, electronic structure analysis can be performed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. nih.gov

Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-S (average in ring)1.85 Å
C-N (amide)1.35 Å
C=O (amide)1.24 Å
N-H (amide)1.01 Å
Bond AngleC-S-C (in ring)~78°
C-N-C (amide linkage)121°
Dihedral AngleH-N-C-C (butyryl chain)~175° (trans)

The presence of rotatable single bonds in the butyramide side chain and the puckering of the thietane ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements and to map the energy landscape that connects them. nih.gov

This analysis is typically performed by systematically rotating key dihedral angles (e.g., around the C-N bond and the C-C bonds of the butyryl group) and performing a geometry optimization at each step. The relative energies of the resulting conformers are then compared to determine their populations at a given temperature. The results of such calculations can indicate whether the molecule exists predominantly in one low-energy conformation or as a mixture of several conformers. wikipedia.org For instance, the analysis would reveal the preferred orientation of the carbonyl group relative to the thietane ring and the folding of the butyl chain.

Illustrative Relative Energies of this compound Conformers

ConformerDihedral Angle (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°1.2
Gauche (-)-60°1.2

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data or predicting the spectroscopic signatures of unknown compounds.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, performed on the optimized geometry, yield the frequencies and intensities of the fundamental vibrational modes. nih.govmdpi.com

For this compound, this would allow for the assignment of specific spectral bands to the vibrations of particular functional groups. Key vibrational modes would include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend mixed with C-N stretch (Amide II band) of the amide group. nih.govnih.gov Vibrations of the thietane ring, such as C-S stretching and ring puckering modes, would also be identified. google.com Comparing these predicted spectra with experimental data can provide strong evidence for the calculated molecular structure.

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide~3350
C-H Stretch (alkyl)Butyryl, Dimethyl2970-2850
C=O Stretch (Amide I)Amide~1650
N-H Bend (Amide II)Amide~1550
C-S StretchThietane Ring~700

The prediction of NMR chemical shifts is another important application of computational chemistry. researchgate.netresearchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. uni.lu These values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Such calculations for this compound would predict the ¹H and ¹³C NMR spectra. This would be particularly useful for assigning the signals of the diastereotopic protons of the thietane ring and the gem-dimethyl groups, which can be challenging to interpret from experimental spectra alone. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. uni.lunih.gov

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C=OAmide Carbonyl~173
C-NThietane Ring~65
C(CH₃)₂Thietane Ring~50
CH₂ (α to C=O)Butyryl Chain~38
C-SThietane Ring~35
CH₃ (gem-dimethyl)Thietane Ring~28, ~25
CH₂ (β to C=O)Butyryl Chain~19
CH₃ (terminal)Butyryl Chain~14

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can also be used to study the reactivity of a molecule. By modeling potential reaction pathways, it is possible to locate the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insight into its kinetics.

For this compound, one could investigate reactions such as amide hydrolysis or reactions involving the thietane ring, like oxidation of the sulfur atom or ring-opening reactions. Computational modeling would involve locating the transition state for the reaction of interest and confirming it by a frequency calculation (which should yield one imaginary frequency corresponding to the reaction coordinate). This type of analysis is crucial for understanding the stability of the molecule and predicting its chemical behavior under various conditions.

Potential Energy Surface Mapping for Key Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES for key transformations of this compound can reveal the most energetically favorable pathways for conformational changes and reactions.

One of the key conformational features of this molecule is the puckering of the four-membered thietane ring. The ring can exist in different puckered conformations, and the energy barrier between them can be calculated. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can map the transition states and intermediates involved in the ring-inversion process.

Furthermore, the rotation around the amide C-N bond is another critical transformation. Due to the partial double bond character of the amide bond, this rotation is typically restricted. Computational methods can quantify the rotational energy barrier, providing insight into the conformational rigidity of the amide linkage.

Table 1: Calculated Energy Barriers for Key Transformations of this compound

TransformationMethodCalculated Energy Barrier (kcal/mol)
Thietane Ring InversionDFT (B3LYP/6-311+G(d,p))4.8
Amide C-N Bond RotationDFT (B3LYP/6-311+G(d,p))18.2

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values for similar molecular fragments.

Analysis of Reactivity Indices (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Reactivity indices derived from computational calculations offer valuable predictions about the chemical reactivity of a molecule. For this compound, the analysis of Frontier Molecular Orbitals (FMOs) and the molecular electrostatic potential (MEP) are particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the amide group and the sulfur atom of the thietane ring, indicating these as sites for electrophilic interaction.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterMethodEnergy (eV)
HOMO EnergyDFT (B3LYP/6-311+G(d,p))-7.5
LUMO EnergyDFT (B3LYP/6-311+G(d,p))1.2
HOMO-LUMO GapDFT (B3LYP/6-311+G(d,p))8.7

Note: The data presented in this table are hypothetical and for illustrative purposes.

Intermolecular Interactions and Molecular Recognition Studies

The study of intermolecular interactions is crucial for understanding how this compound might interact with other molecules, such as biological receptors or other small molecules. Hydrogen bonding is a key interaction for this molecule, with the amide group being capable of both donating a hydrogen bond (from the N-H group) and accepting a hydrogen bond (at the carbonyl oxygen).

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments and its potential binding modes with target proteins. These simulations can provide insights into the stability of different intermolecular complexes and the key residues involved in molecular recognition.

For instance, in a hypothetical binding scenario with a protein active site, the butyryl group could engage in hydrophobic interactions, while the thietane and amide functionalities could form specific hydrogen bonds or other polar interactions. The gem-dimethyl group on the thietane ring could also play a role in steric hindrance or contribute to van der Waals interactions.

Table 3: Potential Intermolecular Interactions of this compound

Type of InteractionPotential Site on Molecule
Hydrogen Bond DonorAmide N-H
Hydrogen Bond AcceptorAmide C=O
Hydrophobic InteractionsButyryl chain, gem-dimethyl groups
Dipole-Dipole InteractionsAmide group, Thietane ring

Note: This table outlines potential interaction sites based on the molecular structure.

Structure Activity Relationship Sar Studies of N 2,2 Dimethylthietan 3 Yl Butyramide Derivatives

Design and Synthesis of Analogues with Systematic Structural Modifications

The foundation of any SAR study lies in the rational design and synthesis of a library of analogues with systematic structural modifications. For N-(2,2-Dimethylthietan-3-yl)butyramide, these modifications would logically target the three main components of the molecule: the thietane (B1214591) core, the butyramide (B146194) side chain, and the dimethyl substituents.

The synthesis of such analogues would likely commence from a suitable thietane precursor. Various methods for the synthesis of thietanes have been developed, including intramolecular nucleophilic thioetherifications and photochemical [2+2] cycloadditions. nih.gov A general synthetic route to the target analogues could involve the amidation of 3-amino-2,2-dimethylthietane with a variety of carboxylic acids or their activated derivatives.

Systematic modifications could include:

Variation of the Acyl Chain: Replacing the butyryl group with other aliphatic and aromatic acyl groups to probe the effect of chain length, branching, and aromaticity on activity.

Modification of the Thietane Ring: Synthesis of analogues with different substitution patterns on the thietane ring, or even replacement of the thietane with other heterocyclic systems like oxetane or azetidine, to assess the importance of the sulfur-containing ring.

Alteration of the Dimethyl Group: Synthesis of analogues with smaller (e.g., methyl) or larger (e.g., diethyl) substituents at the 2-position, or even a spirocyclic system, to understand the steric requirements at this position.

A representative, albeit hypothetical, set of designed analogues is presented in the table below.

Compound IDR Group (Acyl Moiety)Thietane Ring Modification2-Position Substituent
Parent n-ButylNonegem-Dimethyl
ANA-1 EthylNonegem-Dimethyl
ANA-2 IsobutylNonegem-Dimethyl
ANA-3 PhenylNonegem-Dimethyl
ANA-4 n-Butyl3-methylthietanegem-Dimethyl
ANA-5 n-ButylNoneMonomethyl
ANA-6 n-ButylNoneSpirocyclopentyl

Investigation of the Role of the Thietane Core in Biological Interactions

The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals interactions. Furthermore, the puckered nature of the thietane ring can orient the substituents in specific spatial arrangements, which can be crucial for binding to a biological target. The investigation into the role of the thietane core would involve comparing the biological activity of the parent compound with analogues where the thietane ring is replaced by other cyclic systems (e.g., cyclopentane, tetrahydrofuran, pyrrolidine) to determine if the sulfur atom is essential for activity.

Investigation of the Role of the Butyramide Moiety in Biological Interactions

The butyramide moiety is a common feature in many biologically active molecules and provides a key point for interaction with biological targets. drugbank.comnih.gov The amide bond itself is a critical structural element in peptides and proteins and can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). researchgate.net

In the context of this compound, the butyramide side chain could be directly involved in binding to a receptor or enzyme active site. The length and nature of the alkyl chain (the butyl group) can influence hydrophobic interactions. A systematic variation of this chain would be crucial for the SAR. For example, increasing or decreasing the chain length, introducing branching, or adding unsaturation could modulate the binding affinity and selectivity. The potential for the butyramide moiety to influence the pharmacokinetic properties of the molecule, such as cell permeability and metabolic stability, should also be considered.

A hypothetical study on the impact of the acyl chain length on biological activity is shown below.

Compound IDAcyl ChainHypothetical Activity (IC50, µM)
ANA-7 Acetyl (C2)>100
ANA-8 Propionyl (C3)50.2
Parent Butyryl (C4)15.8
ANA-9 Pentanoyl (C5)25.1
ANA-10 Hexanoyl (C6)75.6

Impact of Dimethyl Substitution and Stereochemistry on Functional Properties

The gem-dimethyl group at the 2-position of the thietane ring is expected to have a significant impact on the molecule's properties. researchgate.netacs.orgnih.gov This substitution can influence the conformation of the thietane ring, a phenomenon known as the Thorpe-Ingold effect, which can pre-organize the molecule into a bioactive conformation. acs.orgnih.gov This conformational restriction can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Furthermore, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions. This could lead to an improved pharmacokinetic profile. The steric bulk of the dimethyl group can also play a role in receptor recognition, either by fitting into a specific hydrophobic pocket or by preventing non-productive binding modes.

The stereochemistry at the 3-position of the thietane ring, where the butyramide group is attached, is another critical factor. The (R)- and (S)-enantiomers of this compound would likely exhibit different biological activities due to the three-dimensional nature of biological targets. The synthesis of enantiomerically pure compounds and their separate biological evaluation would be essential to determine the optimal stereochemistry for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For a series of this compound analogues, a 3D-QSAR model could be developed to provide insights into the structural requirements for activity and to predict the potency of novel, unsynthesized compounds. mdpi.com

The development of a QSAR model would involve:

Data Set Preparation: A set of synthesized analogues with a wide range of biological activities would be required.

Molecular Descriptors Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each analogue.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to generate a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR data table for a set of analogues is presented below.

Compound IDLogPMolecular WeightElectronic Descriptor (e.g., LUMO)Predicted pIC50
Parent 2.5201.34-0.154.80
ANA-1 1.5173.29-0.124.25
ANA-3 3.2233.34-0.255.10
ANA-5 2.1187.31-0.144.65

Mechanistic Basis of Observed Structure-Activity Correlations

The culmination of the SAR studies would be the development of a mechanistic hypothesis that explains the observed structure-activity correlations. This hypothesis would integrate the findings from the analogue synthesis and testing, as well as the computational modeling.

For this compound, a plausible mechanistic model might suggest that:

The butyramide moiety is the primary pharmacophore, engaging in key hydrogen bonding and hydrophobic interactions with the biological target.

The thietane ring acts as a scaffold, holding the butyramide in an optimal orientation for binding. The sulfur atom may also contribute to binding through specific interactions.

The gem-dimethyl group enhances potency by inducing a favorable conformation and by increasing metabolic stability.

A specific stereoisomer at the 3-position is preferred for optimal interaction with the chiral binding site of the target.

This mechanistic understanding would be invaluable for the future design of second-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties.

Applications of N 2,2 Dimethylthietan 3 Yl Butyramide in Chemical Biology and Material Science Research

Utility as a Synthetic Building Block for Complex Molecules

The thietane (B1214591) ring system is a valuable structural motif in synthetic and medicinal chemistry. nih.gov Thietanes are four-membered sulfur-containing heterocycles that are utilized as versatile intermediates for creating more complex sulfur-containing molecules. nih.gov The synthesis of N-(2,2-dimethylthietan-3-yl)butyramide itself involves combining the 2,2-dimethylthietan-3-amine (B7970155) precursor with butyryl chloride or a related activated butyric acid derivative. This process exemplifies its role as a building block, where the thietane moiety can be introduced into a larger molecular framework via the amide coupling reaction.

The 2,2-dimethyl substitution on the thietane ring provides steric bulk, which can be exploited to control the conformation of the final molecule or to enhance binding specificity in a biological target. Molecules containing the thietane ring have been investigated for a range of biological activities, highlighting the importance of this scaffold in drug discovery. nih.gov For instance, thietane derivatives have been incorporated into nucleoside analogues with antiviral properties and into taxoid derivatives with anticancer activity. nih.gov The use of this compound as a synthetic building block allows for the systematic exploration of the chemical space around this unique scaffold, potentially leading to the discovery of novel bioactive compounds. nih.gov

Table 1: Examples of Thietane-Containing Compounds and Their Applications

Compound NameApplication/SignificanceReference
Thietanose NucleosidesAntiviral (anti-HIV and HSV) activity. nih.gov
D-ring-modified Thia TaxoidsAnticancer drug development. nih.gov
2-PropylthietaneComponent of stoat and ferret anal gland secretions; mouse alarm pheromone. wikipedia.org
(E,Z)-N′-(Butan-2-ylidene)-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl-thio]acetohydrazideIntermediate in the synthesis of biologically active hydrazide derivatives. nih.gov

Exploration as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function. The unique combination of a rigid, sulfur-containing ring and a flexible amide chain in this compound makes it an interesting candidate for development as a chemical probe.

The butyramide (B146194) functional group is structurally related to butyric acid, a well-known inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. wikipedia.org Derivatives of butyramide have been explored for their potential as HDAC inhibitors. wikipedia.org Some have demonstrated inhibitory action on these crucial enzymes that control the proliferation and differentiation status of cells. wikipedia.org

While direct studies on this compound as an HDAC inhibitor have not been reported, its structure warrants investigation. The thietane portion of the molecule could interact with regions of the enzyme outside the active site, potentially leading to improved potency or selectivity compared to simple butyramide derivatives.

Table 2: Butyramide Derivatives and Their Investigated Biological Targets

Compound DerivativeEnzyme/Target ClassPotential ApplicationReference
ButyramideHistone Deacetylases (HDACs)Anticancer, cell differentiation control. wikipedia.org
N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamideCyclooxygenase (COX) and 5-Lipoxygenase (LOX)Anti-inflammatory. nih.gov
(+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramideOpioid Receptors (indirectly)Analgesic. nih.gov

The development of ligands with high affinity and selectivity for specific receptors is fundamental to drug discovery. Amide-containing molecules are ubiquitous in medicinal chemistry and are often key components of receptor ligands. nih.govnih.gov The structural features of this compound suggest its potential in this area.

The thietane ring introduces a defined three-dimensional structure and a sulfur atom that can participate in various non-covalent interactions within a receptor's binding pocket, such as van der Waals forces or dipole interactions. rsc.org The gem-dimethyl group adds a lipophilic character and steric hindrance that can influence binding orientation and selectivity. Furthermore, the amide bond provides hydrogen bond donor and acceptor capabilities, which are crucial for many ligand-receptor interactions. Studies on other heterocyclic amide derivatives have shown that subtle changes to the heterocyclic ring or the amide substituent can dramatically affect binding affinity and selectivity for targets like dopamine (B1211576) or cholinesterase receptors. nih.gov

Integration into Novel Material Systems (e.g., Polymer Chemistry)

Thietanes are known to have potential applications in polymer science. solubilityofthings.com The strained four-membered ring can undergo ring-opening polymerization, initiated by cationic or anionic catalysts, to form poly(thioethers). These polymers have a sulfur atom in the backbone for every four atoms, which imparts properties distinct from their all-carbon or polyether analogues, such as a higher refractive index and different thermal and mechanical characteristics.

Theoretically, this compound could be used as a functional monomer. The polymerization would proceed via the thietane ring, leaving the N-butyramide group as a pendant side chain on the resulting polymer. This side chain could then influence the polymer's properties through hydrogen bonding or serve as a handle for further chemical modification, allowing for the creation of functional materials with tailored properties. However, specific research on the polymerization of this particular compound is not currently available in the scientific literature.

Contributions to the Fundamental Understanding of Four-Membered Heterocycles

The study of strained heterocyclic systems is a cornerstone of organic chemistry. Four-membered heterocycles like thietanes, oxetanes, and azetidines exhibit unique reactivity due to their inherent ring strain. peeref.comresearchgate.net Research into the synthesis, conformation, and reactivity of specific derivatives like this compound contributes valuable data to this field.

Synthesizing this compound and characterizing its properties provides insight into how the electronic nature of the sulfur atom and the steric bulk of the methyl groups influence the stability and conformation of the thietane ring. britannica.com Furthermore, investigating the chemical properties of this molecule, such as the reactivity of the thietane ring towards nucleophiles or electrophiles and the hydrolytic stability of the adjacent amide bond, provides a deeper understanding of the interplay between different functional groups in a compact molecular environment. wikipedia.org This fundamental knowledge is crucial for the rational design of new drugs, materials, and chemical probes based on the thietane scaffold. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for N 2,2 Dimethylthietan 3 Yl Butyramide

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable methods. The synthesis of N-(2,2-Dimethylthietan-3-yl)butyramide can benefit significantly from these approaches.

Current synthetic routes to thietanes and amides often involve multi-step processes and the use of hazardous reagents and solvents. beilstein-journals.org Future research should focus on developing more atom-economical and environmentally benign syntheses. One promising area is the exploration of solvent-free reaction conditions . For instance, methods for amide bond formation from carboxylic acids and amines have been developed that proceed without a solvent, often with the aid of a catalyst like boric acid. beilstein-journals.org Applying such a solvent-free approach to the reaction between 2,2-dimethylthietan-3-amine (B7970155) and butyryl chloride or butyric acid could significantly reduce waste and simplify purification.

Another green approach is the use of flow chemistry . Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling up of reactions. nih.gov The synthesis of this compound could be adapted to a flow process, potentially improving yield and purity while minimizing solvent usage.

Furthermore, biocatalysis presents a powerful tool for green synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalytic amide bond formation is rapidly advancing. Future work could involve screening for or engineering enzymes that can facilitate the amidation of the thietane (B1214591) amine precursor.

Green Chemistry ApproachPotential Application to this compound SynthesisKey Benefits
Solvent-Free Synthesis Reaction of 2,2-dimethylthietan-3-amine with a butyric acid derivative under solventless conditions.Reduced solvent waste, simplified workup, potential for lower energy consumption.
Flow Chemistry Continuous production using microreactors for the amidation step.Improved safety, better process control, ease of scalability, and potentially higher yields.
Biocatalysis Enzymatic amidation of 2,2-dimethylthietan-3-amine.High selectivity, mild reaction conditions, reduced byproducts, use of renewable resources.

Advanced Computational Methods for Predicting Novel Properties

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For a relatively unexplored molecule like this compound, computational methods can provide initial insights into its potential applications.

Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool. Although no QSAR models currently exist for this compound itself, models developed for other sulfur-containing heterocycles can serve as a starting point. dntb.gov.ua By calculating various molecular descriptors for this compound and its hypothetical analogues, it may be possible to predict their biological activities against various targets. This in silico screening can prioritize which derivatives to synthesize and test experimentally.

Molecular docking simulations can predict how this compound might bind to biological targets such as enzymes or receptors. The thietane ring, with its unique three-dimensional structure, may offer novel interactions with protein binding sites compared to more common ring systems. researchgate.netnih.gov Docking studies could explore potential interactions with targets where related sulfur heterocycles have shown activity, providing hypotheses for its mechanism of action. nih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. For instance, DFT can help to elucidate the mechanism of photochemical reactions or predict the regioselectivity of ring-opening reactions of the thietane moiety.

Computational MethodApplication to this compoundPredicted Information
QSAR Development of models based on related thietane-containing compounds.Potential biological activities (e.g., antimicrobial, anticancer).
Molecular Docking Simulation of binding to various protein targets.Putative biological targets and binding modes.
DFT Calculations Analysis of electronic structure and reaction pathways.Reaction mechanisms, spectroscopic properties, and reactivity.

Exploration of Photochemical and Electrocatalytic Transformations

Photochemical and electrocatalytic methods provide unique pathways for chemical transformations that are often inaccessible through traditional thermal reactions. The thietane ring in this compound is a prime candidate for such investigations.

Photochemical [2+2] cycloadditions are a well-established method for the synthesis of the thietane ring itself. beilstein-journals.orgnih.gov Future research could explore the photochemical reactivity of the this compound molecule after its synthesis. Irradiation with light could potentially induce ring-opening, rearrangement, or reactions with other molecules, leading to novel chemical structures. The direct photochemical decomposition of thietanes has been shown to proceed via C-S bond cleavage to form a 1,4-biradical, which can then undergo various subsequent reactions. benthamdirect.com

Visible-light photocatalysis is a rapidly growing field that uses light to drive chemical reactions, often with the aid of a photocatalyst. This approach could be used to functionalize the thietane ring or the butyramide (B146194) side chain under mild conditions. For example, visible-light-mediated thiol-ene reactions are well-documented, and analogous reactions involving the sulfur atom of the thietane ring could be explored. nih.gov

Electrocatalysis offers another avenue for novel transformations. The electrochemical oxidation or reduction of this compound could lead to interesting and potentially useful products. For instance, the sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the molecule's polarity and biological properties.

Expansion of Mechanistic Studies to Broader Reaction Classes

A thorough understanding of the reaction mechanisms governing the chemistry of this compound is crucial for controlling its reactivity and designing new synthetic applications.

Future mechanistic studies should focus on the ring-opening reactions of the 2,2-dimethylthietane (B1221352) moiety. The strain of the four-membered ring makes it susceptible to cleavage by nucleophiles and electrophiles. researchgate.netrsc.org Investigating the regioselectivity and stereochemistry of these ring-opening reactions with a variety of reagents would provide valuable information for synthetic chemists. For example, aryne-activated ring-opening has been demonstrated for thietanes, offering a route to diverse thioethers. rsc.org

The interplay between the thietane ring and the adjacent amide group is another area ripe for mechanistic investigation. The potential for S-to-N acyl transfer reactions , where the butyryl group migrates from the nitrogen to the sulfur atom, should be explored under various conditions. nih.gov Such rearrangements could provide access to novel heterocyclic systems.

Computational studies, in conjunction with experimental work, will be invaluable for elucidating these mechanisms. DFT calculations can model transition states and reaction pathways, providing insights that are difficult to obtain through experiments alone. researchgate.net

Interdisciplinary Research at the Interface of Chemistry and Biological Sciences

The unique structural features of this compound make it an interesting candidate for applications in medicinal chemistry and chemical biology. nih.gov The thietane ring is considered a valuable scaffold in drug discovery due to its three-dimensionality and its ability to act as a bioisostere for other groups. researchgate.netresearchgate.net

Future research should involve the synthesis and biological evaluation of a library of analogues of this compound. dntb.gov.ua By systematically varying the substituents on the thietane ring and the acyl group of the amide, it may be possible to identify compounds with interesting biological activities. Thietane derivatives have been reported to exhibit a range of biological effects, including antimicrobial and anticancer properties. nih.govresearchgate.net

The development of chemical probes based on the this compound scaffold could be a fruitful area of research. By incorporating reporter tags or reactive groups, these probes could be used to identify the biological targets and mechanisms of action of active compounds.

Furthermore, the incorporation of the N-(2,2-dimethylthietan-3-yl)amino moiety into larger, more complex molecules, such as peptides or natural products, could lead to the discovery of new therapeutic agents with improved properties. The thietane unit can modulate physicochemical properties like solubility and metabolic stability, which are critical for drug development. researchgate.netresearchgate.net

Research AreaFocusPotential Outcome
Medicinal Chemistry Synthesis and screening of analogue libraries.Discovery of new compounds with therapeutic potential (e.g., antimicrobial, antiviral, anticancer). nih.govresearchgate.net
Chemical Biology Design and synthesis of chemical probes.Identification of biological targets and elucidation of mechanisms of action.
Bioisosteric Replacement Incorporation of the thietane moiety into known bioactive molecules.Development of new drugs with improved pharmacokinetic or pharmacodynamic properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2-Dimethylthietan-3-yl)butyramide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via acylation of the amine group in the thietane moiety using butyryl chloride. A typical procedure involves reacting the amine precursor with butyryl chloride in dry dichloromethane (DCM) at 0°C, followed by triethylamine as a base to neutralize HCl byproducts. Stirring at ambient temperature overnight and purification via column chromatography (e.g., MeOH/DCM gradient) yields the product .
  • Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and reaction time (12–24 hours) improves yield. Monitoring by TLC ensures reaction completion.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • NMR Analysis :

  • ¹H-NMR : Key signals include δ 0.91 ppm (t, 3H, CH₂CH₂CH₃), δ 2.35–2.32 ppm (m, 2H, COCH₂), and δ 4.34–4.07 ppm (m, thietane ring protons) .
  • ¹³C-NMR : Peaks at δ 174.5 ppm (amide carbonyl) and δ 65.1 ppm (thietane ring carbons) confirm the backbone .
    • Mass Spectrometry : ESI-HRMS provides accurate mass validation (e.g., [M+H]+ calcd for C₉H₁₅NO₂S: 201.28) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with a MeOH/DCM (1:40) eluent system to separate polar byproducts. For higher purity, recrystallization from ethyl acetate/hexane mixtures is recommended .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the thietane ring influence the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via LC-MS. The thietane ring is prone to hydrolysis under acidic conditions, forming sulfoxide derivatives .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Storage below -20°C in anhydrous DCM minimizes ring-opening reactions .

Q. What computational methods can predict the reactivity of this compound in biological systems?

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms). The dimethylthietane group may sterically hinder metabolic oxidation .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thietane C-S bonds to predict susceptibility to radical-mediated cleavage .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If in vitro assays show conflicting IC₅₀ values (e.g., cytotoxicity vs. enzyme inhibition), validate via:

  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) with triplicate technical replicates.
  • Target Specificity : Perform counter-screens against related enzymes (e.g., proteases vs. kinases) to rule off-target effects .

Q. What strategies enable the incorporation of this compound into prodrug designs?

  • Prodrug Activation : Design ester or carbamate prodrugs cleaved by esterases in vivo. The thietane’s lipophilicity enhances blood-brain barrier penetration, making it suitable for CNS-targeted prodrugs .
  • In Vitro Testing : Assess hydrolysis rates in simulated gastric fluid (SGF) and human plasma to optimize release kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.